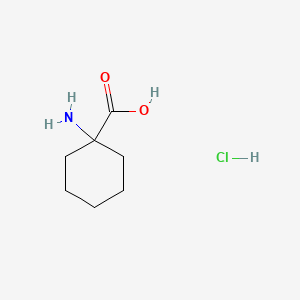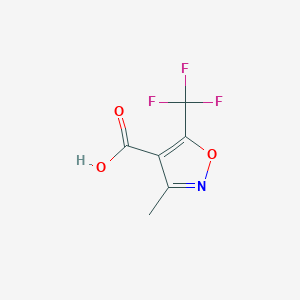
1-氨基-1-环己烷羧酸盐酸盐
描述
1-氨基-1-环己烷羧酸盐酸盐是一种有机化合物,属于α-氨基酸类。它以一个环己烷环为特征,环上同一个碳原子被一个氨基和一个羧基取代。由于其独特的结构特性,该化合物在各种化学和制药应用中经常被使用。
科学研究应用
1-氨基-1-环己烷羧酸盐酸盐在科学研究中有着广泛的应用:
化学: 它被用作合成各种有机化合物的构建块,以及不对称合成中的手性辅助剂。
生物学: 该化合物正在研究它在酶抑制和蛋白质修饰中的潜在作用。
医学: 它正在探索它作为药物开发前体在内的潜在治疗作用。
作用机制
1-氨基-1-环己烷羧酸盐酸盐的作用机制涉及它与特定分子靶标的相互作用。氨基可以与各种生物分子形成氢键,影响它们的结构和功能。羧基可以参与酸碱反应,影响化合物的反应性和与酶和受体的相互作用。 这些相互作用可以调节生化途径和细胞过程,从而导致各种生物效应 .
类似化合物:
1-氨基环己烷羧酸: 结构类似,但没有盐酸盐。
环己烷羧酸: 缺少氨基。
1-(Fmoc-氨基)环己烷羧酸: 氨基上含有一个芴甲氧羰基保护基。
独特性: 1-氨基-1-环己烷羧酸盐酸盐因其环己烷环、氨基和羧基的组合以及盐酸盐而独一无二。 这种组合赋予了它特定的化学和物理性质,使其在各种应用中都有价值,特别是在合成复杂有机分子和作为制药开发前体方面 .
生化分析
Biochemical Properties
1-Aminocyclohexane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is known to interact with enzymes involved in peptide synthesis, such as peptide synthetases, which incorporate this amino acid into peptide chains . The compound’s cyclic structure imparts conformational rigidity, which can influence the folding and stability of peptides and proteins. Additionally, 1-Aminocyclohexane-1-carboxylic acid hydrochloride can interact with other biomolecules, including transport proteins and receptors, affecting their function and activity .
Cellular Effects
The effects of 1-Aminocyclohexane-1-carboxylic acid hydrochloride on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, 1-Aminocyclohexane-1-carboxylic acid hydrochloride has been shown to enhance the stability of β-helical motifs, which are important for protein structure and function .
Molecular Mechanism
At the molecular level, 1-Aminocyclohexane-1-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, 1-Aminocyclohexane-1-carboxylic acid hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Aminocyclohexane-1-carboxylic acid hydrochloride in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that 1-Aminocyclohexane-1-carboxylic acid hydrochloride can maintain its activity and influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 1-Aminocyclohexane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
1-Aminocyclohexane-1-carboxylic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be incorporated into peptide chains by peptide synthetases, influencing the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of various metabolites.
准备方法
合成路线和反应条件: 1-氨基-1-环己烷羧酸盐酸盐可以通过多种方法合成。一种常见的方法是将环己酮肟加氢,然后水解得到所需的氨基酸。 反应通常需要氢化催化剂,例如负载在碳上的钯,并在高压和高温条件下进行 .
工业生产方法: 在工业生产中,1-氨基-1-环己烷羧酸盐酸盐的生产通常涉及使用大型氢化反应器。该工艺针对高产率和纯度进行了优化,并仔细控制了反应参数,例如温度、压力和催化剂浓度。最终产物然后通过结晶或其他分离技术纯化为盐酸盐。
化学反应分析
反应类型: 1-氨基-1-环己烷羧酸盐酸盐会发生各种化学反应,包括:
氧化: 在特定条件下,氨基可以氧化形成相应的亚胺或腈。
还原: 羧基可以使用还原剂(如氢化铝锂)还原为醇。
取代: 氨基可以参与亲核取代反应,形成酰胺或其他衍生物。
常用试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或硼氢化钠是典型的还原剂。
取代: 在三乙胺等碱的存在下,通常使用酰氯或酸酐。
主要产物:
氧化: 亚胺,腈。
还原: 醇。
取代: 酰胺,酯。
相似化合物的比较
1-Aminocyclohexanecarboxylic acid: Similar structure but without the hydrochloride salt.
Cyclohexanecarboxylic acid: Lacks the amino group.
1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl protecting group on the amino group.
Uniqueness: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its combination of a cyclohexane ring, an amino group, and a carboxylic acid group, along with the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical development .
属性
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXSYHXQSKWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192780 | |
| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39692-17-6 | |
| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocycloleucine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper provided?
A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)


![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)





